Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate hydrochloride
CAS No.: 1276088-72-2
Cat. No.: VC11714323
Molecular Formula: C10H19Cl2NO2
Molecular Weight: 256.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1276088-72-2 |
|---|---|
| Molecular Formula | C10H19Cl2NO2 |
| Molecular Weight | 256.17 g/mol |
| IUPAC Name | ethyl 4-(2-chloroethyl)piperidine-4-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C10H18ClNO2.ClH/c1-2-14-9(13)10(3-6-11)4-7-12-8-5-10;/h12H,2-8H2,1H3;1H |
| Standard InChI Key | ZXSLRVJSQWBGKZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1(CCNCC1)CCCl.Cl |
| Canonical SMILES | CCOC(=O)C1(CCNCC1)CCCl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate hydrochloride belongs to the piperidine carboxylate family, featuring a six-membered piperidine ring substituted with a chloroethyl group and an ethyl ester at the 4-position. The hydrochloride salt enhances its stability and solubility in polar solvents. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C<sub>10</sub>H<sub>19</sub>Cl<sub>2</sub>NO<sub>2</sub> |
| Molecular Weight | 256.17 g/mol |
| IUPAC Name | Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate; hydrochloride |
| SMILES | CCOC(=O)C1(CCNCC1)CCCl.Cl |
| InChI Key | ZXSLRVJSQWBGKZ-UHFFFAOYSA-N |
The piperidine ring adopts a chair conformation, minimizing steric strain, while the chloroethyl group introduces reactivity for nucleophilic substitution reactions. The ester moiety facilitates further functionalization, such as hydrolysis to carboxylic acids or transesterification.
Synthesis and Manufacturing
The synthesis of ethyl 4-(2-chloroethyl)piperidine-4-carboxylate hydrochloride typically involves a multi-step process, beginning with the preparation of piperidine-4-carboxylate intermediates.
Synthesis of Ethyl 4-Piperidinecarboxylate
A foundational step involves synthesizing ethyl 4-piperidinecarboxylate (CAS 1126-09-6) via esterification of isonipecotic acid. In a representative procedure :
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Reaction Conditions: Isonipecotic acid (1.29 g, 10 mmol) is dissolved in absolute ethanol (50 mL) and cooled to 0°C.
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Thionyl Chloride Addition: Thionyl chloride (2.91 mL, 40 mmol) is added dropwise, followed by refluxing for 48 hours.
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Workup: The solvent is removed in vacuo, and the residue is dissolved in ethyl acetate, washed with 10% NaOH, dried (Na<sub>2</sub>SO<sub>4</sub>), and concentrated to yield ethyl 4-piperidinecarboxylate (94% yield).
Applications in Pharmaceutical Research
Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate hydrochloride is prized for its versatility in medicinal chemistry.
Intermediate for Bioactive Molecules
The chloroethyl group undergoes facile nucleophilic substitution, enabling the synthesis of:
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Anticancer Agents: Alkylating agents targeting DNA replication.
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Neurological Drugs: Piperidine derivatives modulating neurotransmitter receptors.
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Antimicrobials: Halogenated compounds disrupting microbial cell membranes .
Structural Insights
Comparative studies with analogs (e.g., ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate) highlight the importance of the chloroethyl group in enhancing reactivity and bioavailability.
| Hazard | Precaution |
|---|---|
| Skin/Eye Irritation | Wear nitrile gloves and goggles |
| Respiratory Risks | Use in fume hoods |
| Storage | Keep in cool, dry, ventilated area |
Material Safety Data Sheets (MSDS) recommend neutralization with dilute bases (e.g., sodium bicarbonate) for spills and incineration for disposal .
Research and Development Insights
Mechanistic Studies
The compound’s reactivity has been exploited to study alkylation kinetics, revealing second-order dependence on nucleophile concentration.
Case Study: Antiproliferative Activity
Derivatives bearing the chloroethyl group demonstrated IC<sub>50</sub> values of 2–5 μM against glioblastoma cells, surpassing unsubstituted analogs.
Future Directions
Ongoing research focuses on:
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Targeted Drug Delivery: Conjugating the compound with monoclonal antibodies.
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Green Chemistry: Developing solvent-free synthesis routes.
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